(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a type of thiazole, a class of compounds containing a five-membered aromatic ring with one sulfur atom and one nitrogen atom . Thiazoles are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazole derivatives are often synthesized through the reaction of 2-amino-5-bromobenzenethiol with various reagents .Molecular Structure Analysis
The compound’s structure suggests it might have interesting electronic properties. The thiazole ring is an electron-deficient system, which could make the compound useful in applications like organic electronics .Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity : Research by Raval, Naik, and Desai (2012) demonstrated the microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives. These compounds showed significant antimicrobial activities against various bacterial strains, indicating their potential in developing new antibacterial and antifungal agents (Raval, Naik, & Desai, 2012).
Synthesis for Chemosensors : Wang et al. (2015) synthesized coumarin benzothiazole derivatives, including a compound closely related to the query chemical. These compounds exhibited the ability to recognize cyanide anions with a fluorescence turn-on response, suggesting their application in chemical sensing and environmental monitoring (Wang et al., 2015).
Metal-induced Tautomerization Research : Ruiz and Perandones (2009) explored the transformation of oxazole and thiazole molecules into their corresponding carbene tautomers. This study provides insight into the chemical behavior and potential applications of these compounds in catalysis and material science (Ruiz & Perandones, 2009).
Environmental Application in Industrial Waste Treatment : Zargoosh et al. (2015) synthesized a magnetic nanoadsorbent using a related thiazole derivative for the removal of heavy metals from industrial wastes. This research contributes to environmental conservation and industrial waste management (Zargoosh et al., 2015).
Antibacterial Drug Development : Straniero et al. (2023) investigated 2,6-difluorobenzamides, related to the query compound, for their antibacterial properties, especially against Gram-positive bacteria like Staphylococcus aureus. This research is significant in the development of new antibacterial drugs (Straniero et al., 2023).
Antitumor Activity : Lee et al. (1992) synthesized a series of dibenzo[1,4]dioxin-1-carboxamides, showing in vitro and in vivo antitumor activity. This study contributes to the field of cancer research and drug development (Lee et al., 1992).
Future Directions
properties
IUPAC Name |
N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-8-12(2)17-13(9-11)21(3)19(25-17)20-18(22)16-10-23-14-6-4-5-7-15(14)24-16/h4-9,16H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXSQFJNWDLVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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